1,2-Bis(hexyloxy)benzene

Vue d'ensemble

Description

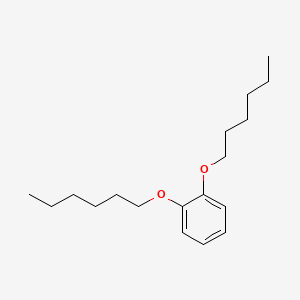

1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is an organic compound with the molecular formula C18H30O2. It is a derivative of benzene where two hexyloxy groups are substituted at the 1 and 2 positions of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(hexyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction is as follows: [ \text{C6H4(OH)2} + 2 \text{C6H13Br} \rightarrow \text{C6H4(O(C6H13))2} + 2 \text{HBr} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions similar to the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(hexyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. The hexyloxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Bromination: The compound can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Oxidation: The hexyloxy groups can undergo oxidation under strong oxidizing conditions, such as with potassium permanganate (KMnO4).

Major Products Formed:

Bromination: 4-Bromo-1,2-bis(hexyloxy)benzene.

Nitration: 4-Nitro-1,2-bis(hexyloxy)benzene.

Oxidation: Hexanoic acid derivatives depending on the extent of oxidation

Applications De Recherche Scientifique

Chemistry

1,2-Bis(hexyloxy)benzene serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, allows chemists to create a range of derivatives with tailored properties.

| Reaction Type | Example | Products |

|---|---|---|

| Reduction | Nitro groups to amino groups | 1,2-Bis(hexyloxy)-4,5-diaminobenzene |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

Materials Science

The compound is significant in the development of liquid crystal materials due to the influence of its hexyloxy chains on molecular orientation and phase behavior. Liquid crystals are essential for applications in display technologies such as LCDs.

Additionally, this compound has potential uses in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its amphiphilic nature allows it to form self-assembled monolayers that are crucial for device fabrication .

Biological Applications

Research indicates that compounds like this compound can interact with biological systems, making them useful for studying the effects of nitroaromatic compounds on cellular processes. This interaction could lead to insights into drug development and toxicity studies .

Case Study 1: Liquid Crystal Development

In a study exploring new liquid crystal materials, researchers synthesized derivatives of this compound to investigate their mesogenic behavior. The results indicated that variations in substitution patterns significantly affected thermal properties and phase transitions, demonstrating the compound's potential in creating advanced liquid crystal displays .

Case Study 2: Organic Electronics

A series of experiments were conducted using this compound-based materials in OLEDs. The findings showed enhanced efficiency and stability compared to traditional materials. This study highlights the compound's applicability in next-generation electronic devices .

Mécanisme D'action

The mechanism of action of 1,2-Bis(hexyloxy)benzene is primarily related to its chemical reactivity and physical properties. The hexyloxy groups increase the compound’s hydrophobicity and influence its interaction with other molecules. In liquid crystalline applications, the compound’s structure allows it to form ordered phases that are responsive to external stimuli such as temperature and electric fields .

Comparaison Avec Des Composés Similaires

1,2-Dimethoxybenzene: Similar in structure but with methoxy groups instead of hexyloxy groups.

1,2-Diethoxybenzene: Contains ethoxy groups, making it less hydrophobic compared to 1,2-Bis(hexyloxy)benzene.

1,2-Dipropoxybenzene: Contains propoxy groups, offering intermediate properties between methoxy and hexyloxy derivatives.

Uniqueness: this compound is unique due to its long hexyloxy chains, which impart distinct liquid crystalline properties and hydrophobicity. These characteristics make it particularly useful in applications requiring specific molecular ordering and stability .

Activité Biologique

1,2-Bis(hexyloxy)benzene, also known as 1,2-dihexyloxybenzene, is an organic compound characterized by the presence of two hexyloxy groups attached to a benzene ring. Its molecular formula is C18H30O2. This compound exhibits unique properties, particularly in liquid crystalline applications, and is being investigated for its potential biological activities.

This compound is synthesized through various methods, including nucleophilic substitution reactions involving hexyloxy groups. The compound can undergo electrophilic aromatic substitution reactions due to the reactivity of the benzene ring. Common synthetic routes include:

- Bromination : Using bromine in the presence of a catalyst such as iron(III) bromide.

- Nitration : Achieved with concentrated nitric acid and sulfuric acid.

- Oxidation : The hexyloxy groups can be oxidized to form various products depending on the conditions used .

The compound's structure contributes to its hydrophobicity and influences its interactions with other molecules, making it a candidate for liquid crystalline materials and drug delivery systems.

The biological activity of this compound is primarily linked to its molecular structure and hydrophobic character. The hexyloxy chains enhance its interaction with lipid membranes, which may influence cellular uptake and bioavailability in biological systems. This property is particularly relevant in drug delivery applications where lipid solubility is crucial for effective transport across cell membranes .

Research Findings

Several studies have explored the biological implications of this compound:

- Liquid Crystalline Properties : Research indicates that this compound can form ordered phases that respond to external stimuli such as temperature changes. These properties are essential for developing advanced materials used in displays and sensors .

- Potential Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems .

Case Studies

- Synthesis and Characterization : A study reported on the synthesis of liquid crystalline materials incorporating this compound as a building block. The resulting materials exhibited significant thermal stability and distinct phase transitions, indicating their potential use in electronic applications .

- Bioaccumulation Studies : In environmental research, the compound was part of studies assessing heavy metal bioaccumulation in aquatic organisms. Although not directly related to biological activity, these findings highlight the importance of understanding the environmental impact of chemical compounds like this compound .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound | Molecular Formula | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | C18H30O2 | Liquid crystalline; hydrophobic | Potential antioxidant activity |

| 1,2-Dimethoxybenzene | C9H10O2 | Less hydrophobic | Limited biological studies |

| 1,2-Diethoxybenzene | C12H14O2 | Moderate hydrophobicity | Limited biological studies |

| 1,2-Dipropoxybenzene | C15H18O2 | Intermediate properties | Limited biological studies |

Propriétés

IUPAC Name |

1,2-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBVDORAKLGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402661 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94259-20-8 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-bis(hexyloxy)benzene contribute to the synthesis of liquid crystal materials?

A1: this compound acts as a crucial building block in the synthesis of triphenylene-based liquid crystals. [] Specifically, it undergoes oxidative coupling with a 2,7-difunctionalized tetra(alkoxy)triphenylene precursor. This reaction forms the triphenylene core structure, which is essential for the liquid crystalline properties of the final product. The hexyloxy side chains in this compound contribute to the molecule's overall shape and intermolecular interactions, influencing the formation of specific liquid crystal phases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.